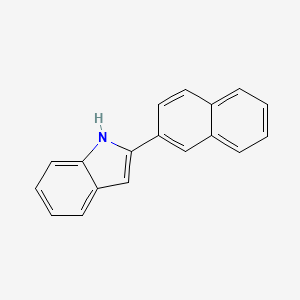

2-(2-Naphthyl)indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACDYUNTCMPDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295300 | |

| Record name | 2-(2-Naphthyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23746-81-8 | |

| Record name | 23746-81-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Naphthyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Rotational Landscape of 2-(2-Naphthyl)indole: A Technical Guide to Molecular Structure and Conformation

Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformational dynamics of 2-(2-Naphthyl)indole, a key heterocyclic scaffold in medicinal chemistry and materials science. We delve into the critical interplay between the indole and naphthalene ring systems, which dictates the molecule's steric and electronic properties. This document synthesizes experimental data with computational insights to offer a comprehensive resource for researchers, scientists, and drug development professionals. We present detailed protocols for the synthesis via the Fischer Indole Synthesis, structural elucidation through spectroscopic methods, and the computational assessment of its conformational energy landscape. This guide serves as both a theoretical primer and a practical handbook for understanding and utilizing this versatile molecule.

Introduction: The Significance of the 2-Arylindole Scaffold

The indole nucleus is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors with high affinity[1]. When substituted at the 2-position with an aryl group, such as a naphthyl moiety, the resulting 2-arylindole framework possesses a unique combination of a rigid, extended π-conjugated system and potential for rotational isomerism, or atropisomerism. This structural feature is not merely a chemical curiosity; it is fundamental to the molecule's function. The dihedral angle between the indole and naphthyl rings governs the overall molecular shape, influencing everything from crystal packing to the stereospecific recognition by enzyme active sites.

This compound (CAS 23746-81-8) itself, and its derivatives, are integral to the development of novel therapeutics, including anticancer, antibacterial, and antifungal agents, as well as advanced organic materials for optoelectronic applications due to their fluorescence properties[2][3]. Understanding the subtle energetic preferences for planar versus twisted conformations is therefore paramount for rational drug design and the engineering of new functional materials.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is established by its chemical and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | 2-(naphthalen-2-yl)-1H-indole | [4] |

| CAS Number | 23746-81-8 | [5] |

| Molecular Formula | C₁₈H₁₃N | [5] |

| Molecular Weight | 243.31 g/mol | [6] |

| Appearance | White to pale brown crystalline solid | [6][7] |

| Melting Point | 199.5 - 207 °C | [6][7] |

The molecule's architecture, consisting of an indole core linked at the C2 position to the C2 position of a naphthalene ring, creates an extended aromatic system that is crucial for its electronic and photophysical behavior[2].

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and analytical confirmation. The Fischer indole synthesis is the most classic and versatile method for preparing 2-arylindoles[8].

Experimental Protocol: Fischer Indole Synthesis

This protocol describes the synthesis of this compound from 2-acetylnaphthalene and phenylhydrazine. The methodology is adapted from well-established procedures for the synthesis of the closely related analog, 2-phenylindole[2][6].

Causality Behind Experimental Choices: The Fischer synthesis is a dehydration and rearrangement reaction. It requires an acid catalyst to facilitate the key[5][5]-sigmatropic rearrangement. Polyphosphoric acid (PPA) is often an excellent choice as it serves as both a strong acid catalyst and a dehydrating agent, driving the reaction towards the final indole product. The initial formation of the hydrazone is a standard condensation reaction.

Step 1: Synthesis of 2-Acetylnaphthalene Phenylhydrazone

-

In a 100 mL round-bottom flask, combine 2-acetylnaphthalene (5.0 g, 0.029 mol) and phenylhydrazine (3.2 g, 0.029 mol).

-

Add 50 mL of 95% ethanol and 1 mL of glacial acetic acid (as a catalyst).

-

Equip the flask with a reflux condenser and heat the mixture on a steam bath or in a heating mantle at reflux for 1 hour.

-

After one hour, remove the flask from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath to maximize crystallization.

-

Collect the crystalline phenylhydrazone product by vacuum filtration, washing with two 15 mL portions of cold 95% ethanol.

-

Dry the product in a vacuum oven. The expected product is a stable, crystalline solid.

Step 2: Acid-Catalyzed Cyclization to this compound

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place 50 g of polyphosphoric acid (PPA).

-

Heat the PPA to 100 °C in an oil bath.

-

Carefully and in portions, add the dried 2-acetylnaphthalene phenylhydrazone (5.0 g, 0.020 mol) to the hot, stirring PPA.

-

After the addition is complete, raise the temperature of the oil bath to 150 °C and maintain it for 10-15 minutes. The reaction is typically accompanied by the evolution of ammonia.

-

Allow the reaction mixture to cool to approximately 100 °C and then pour it carefully onto 200 g of crushed ice in a large beaker.

-

The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.

-

For purification, recrystallize the crude product from hot ethanol or a toluene/hexane mixture. The final product should be obtained as off-white to pale brown crystals.

Workflow for Fischer Indole Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 2-phenylindole | PDF [slideshare.net]

- 3. 2-Phenylindole - Wikipedia [en.wikipedia.org]

- 4. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. studylib.net [studylib.net]

- 8. 2-Phenylindole(948-65-2) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of 2-(2-Naphthyl)indole: A Technical Guide

Introduction

2-(2-Naphthyl)indole is a significant heterocyclic compound featuring a bicyclic indole core linked to a naphthalene moiety at the 2-position. This molecular architecture results in an extended π-conjugated system, making it a valuable building block in medicinal chemistry, materials science, and organic electronics.[1] Its unique photophysical properties and potential for biological activity necessitate unambiguous structural confirmation and purity assessment, for which a combination of spectroscopic techniques is indispensable.[2]

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on the practical interpretation of the spectra to provide a comprehensive and self-validating confirmation of the molecule's identity and structure.

A Note on Synthesis

While a detailed synthetic protocol is beyond the scope of this guide, it is pertinent to mention that 2-arylindoles like this compound are commonly synthesized through various cross-coupling reactions or cyclization strategies. A prevalent method involves the palladium-catalyzed Suzuki or Stille coupling of a 2-haloindole with an appropriate naphthylboronic acid or stannane derivative. Alternatively, Fischer or Bischler-Möhlau indole syntheses can be adapted using naphthalene-based precursors. Understanding the synthetic route is crucial as it informs the potential impurities that may be present in a sample, which can often be detected through careful spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, NMR confirms the presence and connectivity of the indole and naphthalene ring systems.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is useful for observing exchangeable protons like the indole N-H.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm) and a distinct signal for the indole N-H proton. The complex splitting patterns arise from proton-proton (spin-spin) coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.30 | br s | 1H | N-H (Indole) |

| ~ 8.10 | s | 1H | H-1' (Naphthyl) |

| ~ 7.90-7.80 | m | 3H | Naphthyl protons |

| ~ 7.70 | d | 1H | H-4 (Indole) |

| ~ 7.60 | d | 1H | H-7 (Indole) |

| ~ 7.50-7.40 | m | 2H | Naphthyl protons |

| ~ 7.20-7.10 | m | 2H | H-5, H-6 (Indole) |

| ~ 6.80 | s | 1H | H-3 (Indole) |

Note: These are predicted values based on typical chemical shifts for indole and naphthalene moieties. Actual values may vary depending on the solvent and spectrometer frequency.

The broad singlet for the indole N-H proton is a key feature and its chemical shift can be highly dependent on solvent and concentration. The protons of the naphthalene ring system and the indole ring will show complex multiplets due to extensive coupling. Two-dimensional NMR techniques like COSY are invaluable for definitively assigning these coupled protons.

¹³C NMR Spectroscopy: Data Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of 18 carbon atoms in this compound, the spectrum will show a number of signals in the aromatic region (δ 100-140 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | C-2 (Indole) |

| ~ 136 | C-7a (Indole) |

| ~ 134 | C-4a' (Naphthyl) |

| ~ 133 | C-8a' (Naphthyl) |

| ~ 131 | C-2' (Naphthyl) |

| ~ 129-123 | Naphthyl & Indole CH |

| ~ 122 | C-6 (Indole) |

| ~ 121 | C-4 (Indole) |

| ~ 120 | C-5 (Indole) |

| ~ 111 | C-7 (Indole) |

| ~ 102 | C-3 (Indole) |

Note: These are predicted values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are useful to differentiate between CH, CH₂, and CH₃ carbons (though only CH carbons are expected in the aromatic region of this molecule).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific bonds.

Experimental Protocol: IR

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is a simpler method where the solid sample is placed directly on the crystal surface.[3]

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

IR Spectrum Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the N-H bond of the indole and the C-H and C=C bonds of the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Bond Vibration | Description |

| ~ 3400 | N-H stretch | Sharp, characteristic peak for the indole N-H group.[4] |

| ~ 3100-3000 | Aromatic C-H stretch | Multiple weak to medium bands. |

| ~ 1600-1450 | Aromatic C=C stretch | Strong, sharp bands characteristic of the indole and naphthalene rings.[4] |

| ~ 750-700 | C-H out-of-plane bend | Strong bands indicative of aromatic substitution patterns. |

The presence of a sharp peak around 3400 cm⁻¹ is a strong indicator of the N-H group in the indole ring. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can also provide information about the structure of a molecule through its fragmentation pattern.

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: An ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate ions. EI is a "hard" ionization technique that often leads to extensive fragmentation, while ESI is a "soft" technique that typically keeps the molecular ion intact.

-

Data Acquisition: The ions are separated based on their m/z ratio and detected.

Mass Spectrum Interpretation

The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 243.10 | [M]⁺ | Molecular ion peak. The exact mass is 243.1048 g/mol .[3] |

| 242 | [M-H]⁺ | Loss of a hydrogen atom. |

| 116 | [Indole fragment]⁺ | Fragmentation of the naphthalene-indole bond. |

The molecular formula of this compound is C₁₈H₁₃N, giving a molecular weight of approximately 243.31 g/mol .[5] The high-resolution mass spectrum should show a molecular ion peak at an m/z value very close to the calculated exact mass of 243.1048. The fragmentation pattern can provide further structural confirmation.

Integrated Spectroscopic Analysis Workflow

A self-validating approach to the structural elucidation of this compound involves the integration of all spectroscopic data. The following diagram illustrates this workflow.

Caption: Integrated workflow for the spectroscopic validation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust and self-validating method for its structural elucidation and purity assessment. The combination of these techniques allows for the unambiguous confirmation of the molecular framework, the identification of key functional groups, and the determination of the molecular weight. This guide serves as a foundational resource for researchers and professionals working with this important class of heterocyclic compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Indian Academy of Sciences. SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. [Link]

-

Molbase. Cas no 23746-81-8 (this compound). [Link]

-

Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. [Link]

-

ResearchGate. 13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]

-

MDPI. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. [Link]

-

PubMed. 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. [Link]

-

National Institute of Standards and Technology. Indole. [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

MassBank. Indoles and derivatives. [Link]

-

Gelest. This compound, min 98%, 1 gram. [Link]

-

Montclair State University Digital Commons. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron ". [Link]

Sources

Theoretical and computational studies of 2-(2-Naphthyl)indole

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 2-(2-Naphthyl)indole as a Privileged Pharmacophore

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its fusion with other aromatic systems, such as naphthalene, creates hybrid structures with unique steric and electronic properties, making them compelling candidates for drug discovery.[4][5][6] This guide focuses on this compound, a molecule that marries the biological relevance of indole with the extended π-system of naphthalene. We will explore how theoretical and computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, provide indispensable tools for understanding this molecule's fundamental properties and predicting its therapeutic potential. This document serves as a practical and theoretical resource, explaining not just the computational protocols but the scientific rationale that underpins them, thereby providing a self-validating framework for investigation.

The this compound Scaffold: A Synthesis of Function

The indole ring system is a versatile heterocyclic aromatic compound found in a vast array of natural products and synthetic drugs, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[3][7][8] The functionalization at the C2 position is a common strategy to modulate its biological activity. The attachment of a 2-naphthyl group introduces a bulky, lipophilic, and electronically rich moiety.[4][9] This modification can enhance π-π stacking interactions with biological targets, alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and fine-tune its electronic landscape for specific receptor binding.[5][9] Understanding these intricate structure-activity relationships (SAR) is paramount for rational drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 23746-81-8 | [9][10][11] |

| Molecular Formula | C₁₈H₁₃N | [4][9][10] |

| Molecular Weight | 243.31 g/mol | [9][10] |

| Appearance | Light yellow to yellow crystalline solid | [9][12] |

| Melting Point | 202.0 to 206.0 °C | [9][12] |

| IUPAC Name | 2-(naphthalen-2-yl)-1H-indole |[10] |

The Computational Lens: From Molecular Structure to Predicted Activity

To dissect the properties of this compound, we employ a multi-step computational workflow. This process begins with quantum mechanical calculations to determine the molecule's most stable structure and intrinsic electronic properties. These findings then inform higher-level simulations, such as molecular docking, to predict how the molecule might interact with specific protein targets implicated in disease.

Caption: Influence of constituent moieties on the properties of this compound.

For this compound, the HOMO is typically localized over the electron-rich indole ring, while the LUMO is distributed across the entire conjugated system, including the naphthalene moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property relevant for photophysical applications and for interactions with biological macromolecules. [13] Table 2: Representative Quantum Chemical Descriptors (Calculated at B3LYP/6-311G+(d,p))

| Descriptor | Definition | Typical Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 | Electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | ELUMO – EHOMO | 4.0 to 4.5 | Chemical reactivity, electronic transitions [14][15] |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.0 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.0 to 1.5 | Energy released when an electron is added |

Note: These are representative values based on similar aromatic systems and may vary slightly based on the exact computational method and environment.

Predicting Biological Interactions: Molecular Docking

Trustworthiness & Causality: While DFT reveals the molecule's intrinsic nature, molecular docking predicts its extrinsic behavior. [16]This technique computationally places the ligand (this compound) into the binding site of a target protein and scores the interaction. [17][18][19]The choice of target is critical and must be evidence-based. Indole derivatives are well-documented inhibitors of targets like tubulin, various protein kinases, and DNA topoisomerases, all of which are validated targets in cancer therapy. [1][20][21]A successful docking simulation not only predicts a favorable binding energy but also reveals the specific interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts) that stabilize the complex. This provides a testable hypothesis for medicinal chemists to either confirm or use to guide the synthesis of more potent analogues.

Caption: Inhibition of tubulin polymerization, a common target for indole anticancer agents.

Protocol 2: Molecular Docking Simulation

-

Preparation of the Receptor (Protein):

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1SA0 for tubulin).

-

Using software like AutoDock Tools, UCSF Chimera, or PyMOL, prepare the protein by:

-

Removing water molecules and any co-crystallized ligands/ions.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

-

Save the prepared protein in the required format (e.g., .pdbqt).

-

-

Preparation of the Ligand:

-

Use the DFT-optimized structure of this compound from Protocol 1.

-

Load the structure into AutoDock Tools.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

Assign partial charges and save in the .pdbqt format.

-

-

Defining the Binding Site (Grid Box):

-

Identify the active site of the protein. This is often where the co-crystallized ligand was located or can be predicted by pocket-finding algorithms.

-

Define a 3D grid box that encompasses this entire active site. The spacing is typically set to 0.375 Å.

-

-

Execution of Docking (AutoDock Vina Example):

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the center coordinates, and the dimensions of the grid box.

-

Run the docking simulation from the command line: vina --config conf.txt --log results.log.

-

-

Analysis of Docking Results:

-

The output will provide several binding poses ranked by their binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding.

-

Visualize the top-ranked pose in complex with the protein using PyMOL or Discovery Studio.

-

Analyze the specific intermolecular interactions:

-

Identify hydrogen bonds (e.g., with the indole N-H).

-

Look for π-π stacking between the aromatic rings of the ligand and residues like Phe, Tyr, or Trp.

-

Observe hydrophobic interactions with aliphatic residues like Val, Leu, or Ile.

-

-

Conclusion and Future Outlook

The integration of theoretical and computational methods provides a powerful, cost-effective, and insightful approach to the study of potential drug candidates like this compound. DFT calculations furnish a fundamental understanding of the molecule's structural and electronic properties, which are essential for interpreting its behavior. Molecular docking leverages this information to build predictive models of biological activity, generating clear, testable hypotheses for further experimental validation. The synergy between these in silico techniques and traditional experimental work accelerates the drug discovery pipeline, allowing for a more targeted and rational design of the next generation of indole-based therapeutics. Future studies should focus on using these computational models to design novel derivatives of the this compound scaffold with enhanced target specificity and improved pharmacokinetic profiles.

References

-

Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). PubMed Central. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (2014). Hindawi. Retrieved January 6, 2026, from [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2020). PubMed. Retrieved January 6, 2026, from [Link]

-

Schematic representation showing correlation between the HOMO and LUMO... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Cas no 23746-81-8 (this compound). (n.d.). Molbase. Retrieved January 6, 2026, from [Link]

-

Origin and stabilization of axial chirality in the construction of naphthyl-C2-indoles: a DFT study. (2021). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators-Inhibitors of Bacterial Cystathionine γ-Lyase. (2023). PubMed. Retrieved January 6, 2026, from [Link]

-

Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase. (2023). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Design and Enantioselective Construction of Axially Chiral Naphthyl-Indole Skeletons. (2017). Wiley Online Library. Retrieved January 6, 2026, from [Link]

-

Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]

-

Anticonvulsant evaluation of 2-pyrazolines carrying naphthyl moiety: An insight into synthesis and molecular docking study. (2017). SciELO. Retrieved January 6, 2026, from [Link]

-

Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. (2024). PubMed. Retrieved January 6, 2026, from [Link]

-

Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (2015). PubMed. Retrieved January 6, 2026, from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University. Retrieved January 6, 2026, from [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2021). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Retrieved January 6, 2026, from [Link]

-

2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. (2024). Oriental Journal of Chemistry. Retrieved January 6, 2026, from [Link]

-

Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates. (2024). ACG Publications. Retrieved January 6, 2026, from [Link]

-

Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Antioxidant Activities and Molecular Docking of N-benzoyl-N'-naphthylthiourea Derivatives. (2024). Research Journal of Pharmacy and Technology. Retrieved January 6, 2026, from [Link]

-

Fig. 3 Chemical reactivity descriptors based on HOMO-LUMO analysis of a... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. (2000). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. (2009). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). ChemRxiv. Retrieved January 6, 2026, from [Link]

-

Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Spectroscopic Study of 2-methylindole and 3-methylindole: Solvents Interactions and DFT Studies. (2018). PubMed. Retrieved January 6, 2026, from [Link]

-

Conformational stability, vibrational spectral studies, HOMO-LUMO and NBO analyses of 2-bromo-1-indanol based on quantum chemical calculations. (2016). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 23746-81-8(this compound) | Kuujia.com [kuujia.com]

- 5. Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators-Inhibitors of Bacterial Cystathionine γ-Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. This compound (23746-81-8) for sale [vulcanchem.com]

- 10. This compound | C18H13N | CID 265232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. This compound | 23746-81-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 20. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Arylindoles: From Historical Discovery to Modern Methodologies

<

The 2-arylindole framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds and functional materials.[1][2] Its inherent structural and electronic properties have propelled continuous innovation in synthetic organic chemistry. This technical guide offers an in-depth exploration of the discovery and evolution of 2-arylindole synthesis, providing practical insights for researchers, scientists, and professionals in drug development. We will trace the path from foundational classical reactions to the sophisticated and efficient catalytic strategies that define the current state-of-the-art.

Part 1: The Foundations - Classical Routes to 2-Arylindoles

The earliest methods for constructing 2-arylindoles, while revolutionary in their time, were often characterized by harsh reaction conditions, such as high temperatures and strong acids, which limited their scope and functional group compatibility. A thorough understanding of these classical methods is essential, as they established the fundamental principles upon which modern synthesis is built.

The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the most important and widely recognized reactions in organic chemistry.[3][4][5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde.[3][4] When an aryl ketone is used as the carbonyl component, this method provides a direct route to 2-arylindoles.[2]

The reaction is catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride.[4][5] The mechanism proceeds through a cascade of transformations, including tautomerization of the hydrazone to an enamine, followed by a crucial[6][6]-sigmatropic rearrangement.[3][4] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[4]

Generalized Protocol for Fischer Indole Synthesis:

-

Hydrazone Formation: An arylhydrazine is condensed with an acetophenone derivative in a solvent like ethanol, often with an acid catalyst, to generate the corresponding arylhydrazone.

-

Cyclization: The purified arylhydrazone is treated with a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride) and heated to induce cyclization.

-

Work-up and Purification: The reaction is quenched and neutralized. The crude 2-arylindole is then extracted and purified, typically by column chromatography or recrystallization.

The Bischler-Möhlau Indole Synthesis: An Alternative Approach

The Bischler-Möhlau indole synthesis provides another classical pathway to 2-arylindoles, involving the reaction of an α-bromo-acetophenone with an excess of aniline.[6][7][8][9] Despite its long history, this method has seen less application compared to the Fischer synthesis due to the often harsh conditions, modest yields, and potential for unpredictable regiochemistry.[6][10]

The reaction mechanism is surprisingly complex for what appears to be a simple condensation.[8] It is believed to proceed through the formation of an α-arylamino ketone intermediate, which then undergoes cyclization and aromatization to form the indole product.[6] Recent advancements have introduced milder conditions, such as the use of lithium bromide as a catalyst or microwave irradiation, to improve the utility of this classical reaction.[6][8]

Part 2: The Catalysis Revolution - Modern Synthetic Methods

The emergence of transition-metal catalysis, particularly with palladium, has transformed the synthesis of 2-arylindoles. These modern methods offer significant advantages, including milder reaction conditions, superior functional group tolerance, and enhanced control over regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a mainstay for the construction of C-C bonds, and their application to 2-arylindole synthesis has been extensive. These methods typically involve the coupling of a pre-functionalized indole with an aryl partner.

-

Sonogashira Coupling: A powerful one-pot method involves the palladium-catalyzed Sonogashira-type alkynylation of a 2-iodoaniline with a terminal alkyne, followed by a base-assisted cycloaddition to form the 2-arylindole.[11][12] This strategy allows for the rapid assembly of diverse 2-arylindole libraries.[12]

Representative Protocol for One-Pot Sonogashira/Cycloaddition Synthesis:

-

Reactant Setup: A reaction vessel is charged with a substituted 2-iodoaniline (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper co-catalyst (e.g., CuI) in a suitable solvent.

-

Coupling Reaction: A base, such as triethylamine, is added, and the mixture is stirred at an elevated temperature until the Sonogashira coupling is complete.

-

Cyclization: A stronger base (e.g., potassium tert-butoxide) is then added to promote the intramolecular cyclization to the 2-arylindole.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard chromatographic techniques.

Direct C-H Arylation: The Modern Frontier

The most advanced and atom-economical strategies for 2-arylindole synthesis involve the direct C-H functionalization of the indole ring.[1] These methods eliminate the need for pre-functionalization of the indole, thereby shortening synthetic sequences and reducing waste.[13]

Palladium catalysis has been at the forefront of this research, enabling the C2-selective arylation of indoles without the need for a directing group.[1] These reactions, often referred to as Heck-type reactions, can be performed under aerobic conditions, using oxygen as the sole oxidant.[1] Ruthenium-catalyzed C-H activation has also emerged as a powerful tool for the synthesis of indole derivatives.[14]

Comparative Overview of Synthetic Strategies

| Method | Key Features | Advantages | Disadvantages |

| Fischer Synthesis | Acid-catalyzed cyclization of arylhydrazones | Inexpensive starting materials, well-established | Harsh conditions, limited functional group tolerance |

| Bischler-Möhlau | Reaction of α-bromo-acetophenones with anilines | Alternative synthetic route | Harsh conditions, often low yields, excess aniline required |

| Sonogashira/Cycloaddition | One-pot Pd-catalyzed reaction of 2-iodoanilines and alkynes | High efficiency, good functional group tolerance | Requires pre-functionalized starting materials |

| Direct C-H Arylation | Transition-metal-catalyzed direct coupling of indoles and aryl partners | High atom economy, no pre-functionalization of indole needed | May require specific directing groups or oxidants, regioselectivity can be a challenge |

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual flow of these pivotal synthetic transformations.

Caption: The Fischer Indole Synthesis workflow.

Caption: One-pot Sonogashira/Cycloaddition for 2-arylindoles.

Caption: Direct C-H arylation for 2-arylindole synthesis.

Conclusion and Future Directions

The synthesis of 2-arylindoles has evolved dramatically from the harsh conditions of the 19th century to the elegant and efficient catalytic methods of today. Modern approaches, particularly direct C-H functionalization, are paving the way for more sustainable and environmentally friendly chemical synthesis. Future research will likely focus on the use of more abundant and less toxic metal catalysts, the development of enantioselective synthetic routes, and the expansion of the substrate scope to create ever more complex and valuable 2-arylindole derivatives. The rich history and continuous innovation in this field provide a powerful and versatile toolkit for chemists in academia and industry alike.

References

- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective aryl

- Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. (2022).

-

Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. [Link]

-

Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.). NIH. [Link]

-

Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. [Link]

-

Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. [Link]

-

Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index. [Link]

-

Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). MDPI. [Link]

-

Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. (2022). Organic Letters. [Link]

-

Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. (n.d.). MDPI. [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. [Link]

-

Palladium‐catalysed synthesis of 2‐phenylindoles via nucleophilic addition/C−H functionalization of anilines and bromoalkynes. (n.d.). ResearchGate. [Link]

-

Palladium-Catalyzed Synthesis of 2,3-Diaryl- N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters. (2018). Organic Letters. [Link]

-

Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (n.d.). PMC - PubMed Central. [Link]

Sources

- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 9. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. soc.chim.it [soc.chim.it]

- 14. mdpi.com [mdpi.com]

Illuminating the Core: A Technical Guide to the Fluorescence Properties of 2-Aryl Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in a New Light

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] Among the vast landscape of indole derivatives, 2-aryl substituted indoles have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities.[1] Beyond their therapeutic potential, these molecules possess intriguing fluorescence properties that are increasingly being harnessed for applications in biological imaging, diagnostics, and drug discovery.[2][3][4][5] This guide provides an in-depth exploration of the synthesis, photophysical characteristics, and environmental sensitivity of 2-aryl substituted indoles, offering a technical resource for researchers seeking to leverage their unique fluorescent capabilities.

The Foundation: Synthesis of 2-Aryl Indoles

The strategic synthesis of 2-aryl indoles is paramount to tuning their fluorescence properties. While several methods exist, the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions are among the most prevalent and versatile.[6][7][8]

Fischer Indole Synthesis: A Classic Approach

A widely used and effective method for preparing 2-substituted indoles is the Fischer indole synthesis.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an appropriate aryl ketone.[7]

Experimental Protocol: Fischer Indole Synthesis of a Generic 2-Arylindole

-

Hydrazone Formation: To a solution of the desired phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add the corresponding aryl ketone (1.0-1.2 eq).

-

Acid Catalysis: Introduce a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

-

Cyclization: Heat the reaction mixture under reflux for a period determined by the specific substrates (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-arylindole.[6]

Caption: Fischer Indole Synthesis Workflow.

Palladium-Catalyzed Cross-Coupling: Modern Precision

More contemporary methods, such as palladium-catalyzed reactions, offer a high degree of control and functional group tolerance for the synthesis of 2-arylindoles.[8][9] One-pot procedures involving Sonogashira-type alkynylation followed by base-assisted cycloaddition, or direct C-H arylation of the indole core, have proven to be highly efficient.[8][9] These methods allow for the introduction of a diverse array of aryl substituents, enabling fine-tuning of the molecule's electronic and photophysical properties.

Unveiling the Light: Photophysical Properties

The fluorescence of 2-aryl substituted indoles is governed by the interplay of their electronic structure, the nature of the aryl substituent, and their interaction with the surrounding environment. Key photophysical parameters include the absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F).

The Role of the Aryl Substituent

The identity of the 2-aryl group significantly influences the fluorescence characteristics. Extending the π-conjugation of the system by moving from a phenyl to a naphthyl or anthracenyl substituent generally leads to a red-shift in both the absorption and emission spectra.[10][11] For instance, 2-anthracenylindole exhibits the longest emission maximum wavelength among these three derivatives.[10][11]

Theoretical studies suggest that for some 2-arylindoles, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be localized on the anthracene moiety, dictating the electronic transitions responsible for fluorescence.[10][11] The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the aryl substituent. Interestingly, 2-phenylindole often exhibits the highest fluorescence quantum yield in this series.[10][11]

The introduction of electron-donating or electron-withdrawing groups on the aryl ring can further modulate the photophysical properties. These substitutions can alter the energy levels of the HOMO and LUMO, leading to shifts in the emission wavelength and changes in the quantum yield.[12]

| Compound | Aryl Substituent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F | Reference |

| 2-Phenylindole | Phenyl | ~300-320 | ~350-380 | ~50-60 | High | [10][11] |

| 2-Naphthylindole | Naphthyl | ~320-340 | ~380-410 | ~60-70 | Moderate | [10][11] |

| 2-Anthracenylindole | Anthracenyl | ~360-380 | ~420-450 | ~60-70 | Lower | [10][11] |

| Substituted 2,3-distyryl indoles | Varied | ~380 | Varies | Varies | Varies | [12] |

Table 1: Representative Photophysical Data for 2-Aryl Substituted Indoles. Data are approximate and can vary with solvent and other experimental conditions.

Caption: Structure-Property Relationship in 2-Arylindoles.

The Influence of the Microenvironment

The fluorescence of indole and its derivatives is notoriously sensitive to the local environment.[13][14][15][16][17] This sensitivity is a key attribute that makes them powerful probes for studying molecular interactions and dynamics.

Solvent Polarity

The polarity of the solvent can have a profound effect on the fluorescence emission of 2-arylindoles.[14][16] In polar solvents, a phenomenon known as solvent relaxation can occur around the excited-state dipole moment of the fluorophore. This leads to a red-shift in the emission spectrum, often accompanied by a decrease in the fluorescence quantum yield.[14][16] The magnitude of this Stokes shift is highly sensitive to the solvent's polarity.[14] For instance, the emission wavelength of tryptophan, which contains an indole chromophore, shifts by approximately 35 nanometers when its environment changes from non-polar to highly polar.[16]

This solvent-dependent behavior arises from the change in the dipole moment of the indole moiety upon excitation.[14] The excited state is generally more polar than the ground state, leading to a stronger interaction with polar solvent molecules.

pH and Hydrogen Bonding

The pH of the medium can also influence the fluorescence of 2-arylindoles, particularly those with ionizable groups or where the indole nitrogen can participate in hydrogen bonding.[18][19] In protic solvents, hydrogen bonding between the indole and the solvent can affect the energy levels of the excited state and thus the emission properties.[18] Deprotonation of the indole N-H can lead to the formation of an anionic species with distinct photoabsorption and fluorescence characteristics.[11][20]

| Environmental Factor | Effect on Fluorescence | Underlying Mechanism |

| Increasing Solvent Polarity | Red-shift in emission, often decreased quantum yield. | Solvent relaxation around the more polar excited state.[14][16] |

| Decreasing pH (Acidic) | Can lead to protonation and changes in emission. | Alteration of the electronic structure of the fluorophore. |

| Increasing pH (Basic) | Can lead to deprotonation of N-H, forming an emissive anion. | Formation of a new chemical species with different photophysical properties.[11][20] |

| Hydrogen Bonding | Can cause spectral shifts and affect quantum yield. | Alteration of the energy of the excited state through specific interactions.[18] |

Table 2: Influence of Environmental Factors on the Fluorescence of 2-Arylindoles.

Applications in Research and Drug Development

The unique fluorescence properties of 2-aryl substituted indoles make them valuable tools in various scientific disciplines.

Fluorescent Probes

Their sensitivity to the local microenvironment makes them excellent fluorescent probes for studying protein structure and dynamics, membrane properties, and other biological systems.[19][21][22] By monitoring changes in their fluorescence emission, researchers can gain insights into conformational changes, binding events, and local polarity.

Biological Imaging

Fluorophores with high quantum yields and photostability are essential for biological imaging.[2][22] 2-Arylindoles with tailored photophysical properties can be used as labels for biomolecules, enabling their visualization in living cells and tissues.[2] The development of two-photon absorbing 2-arylindoles is particularly promising for deep-tissue imaging with reduced background fluorescence.[12][22]

Drug Discovery and Theranostics

In drug discovery, fluorescently labeled compounds can be used to visualize drug distribution, target engagement, and cellular uptake.[3][4][5] The concept of "theranostics," which combines therapeutic and diagnostic capabilities in a single agent, is a rapidly growing field where fluorescent 2-arylindoles could play a significant role.[4] A therapeutic 2-arylindole with intrinsic fluorescence could allow for real-time monitoring of its biodistribution and therapeutic efficacy.

Conclusion

2-Aryl substituted indoles represent a versatile class of molecules with a rich photophysical landscape. Their fluorescence properties can be rationally tuned through synthetic design, and their sensitivity to the microenvironment provides a powerful tool for probing complex biological systems. As our understanding of their structure-property relationships deepens, the application of these luminous scaffolds in drug development, diagnostics, and fundamental research will undoubtedly continue to expand, shedding new light on the intricacies of the molecular world.

References

-

A series of 2-arylindoles were synthesized and characterized through spectral analysis. Their antibacterial activity and synergistic effect against multidrug-resistant Staphylococcus aureus were pharmacologically studied. Taylor & Francis Online. [Link]

-

THEORETICAL STUDY OF PHOTO-PHYSICAL PROCESSES IN 2-ARYL SUBSTITUTED INDOLES. World Scientific. [Link]

-

Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. National Institutes of Health. [Link]

-

Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. [Link]

-

Solvent effects on the fluorescent states of indole derivatives–dipole moments. DeepDyve. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Institutes of Health. [Link]

-

One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health. [Link]

-

Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. J-Stage. [Link]

-

Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Royal Society of Chemistry. [Link]

-

Solvent Effects on Fluorescence Emission. Florida State University. [Link]

-

Fluorescence Solvent Shifts and Singlet Excited State pK's of Indole Derivatives. pubs.acs.org. [Link]

-

Fluorescence properties of 2-aryl substituted indoles. PubMed. [Link]

-

Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. MDPI. [Link]

-

Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. National Institutes of Health. [Link]

-

Fluorescence properties of 2-aryl substituted indoles. ResearchGate. [Link]

-

Amphipolar, Amphiphilic 2,4-diarylpyrano[2,3-b]indoles as Turn-ON Luminophores in Acidic and Basic Media. MDPI. [Link]

-

New Fluorescent 2-Phenylindolglyoxylamide Derivatives as Probes Targeting the Peripheral-Type Benzodiazepine Receptor: Design, Synthesis, and Biological Evaluation. ResearchGate. [Link]

-

Solvent Effects in the Fluorescence of Indole and Substituted Indoles. ACS Publications. [Link]

-

Rhodol Derivatives as Selective Fluorescent Probes for the Detection of HgII Ions and the Bioimaging of Hypochlorous Acid. National Institutes of Health. [Link]

-

2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. PubMed. [Link]

-

Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. PubMed. [Link]

-

Applications and Development of Fluorescent Nanomaterials in Biomedical Imaging. Stealth Startup. [Link]

-

Recent advances of fluorescent technologies for drug discovery and development. PubMed. [Link]

-

Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging. PubMed. [Link]

-

Biocatalytic stereoselective oxidation of 2-arylindoles. National Institutes of Health. [Link]

-

What are the different types of drugs available for Fluorophore-conjugated therapeutics? Medium. [Link]

-

Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. National Institutes of Health. [Link]

Sources

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epruibiotech.com [epruibiotech.com]

- 3. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the different types of drugs available for Fluorophore-conjugated therapeutics? [synapse.patsnap.com]

- 5. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Fluorescence properties of 2-aryl substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorescence Solvent Shifts and Singlet Excited State pK's of Indole Derivatives | Semantic Scholar [semanticscholar.org]

- 19. Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. worldscientific.com [worldscientific.com]

- 21. Rhodol Derivatives as Selective Fluorescent Probes for the Detection of HgII Ions and the Bioimaging of Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(2-Naphthyl)indole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Naphthyl)indole, a molecule of significant interest in organic synthesis, materials science, and pharmaceutical research. In the absence of extensive publicly available quantitative solubility data, this document establishes a robust framework for understanding and experimentally determining the solubility of this compound. It integrates theoretical principles of solubility with the known physicochemical properties of this compound to offer a predictive analysis across a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol is provided to empower researchers to generate high-quality, reproducible solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in solution for applications ranging from reaction optimization to formulation development.

Introduction to this compound and Its Solubility

This compound is a polycyclic aromatic compound featuring an indole core substituted at the 2-position with a naphthyl group.[1] This molecular architecture, which combines the electron-rich indole nucleus with an extended π-system of the naphthalene moiety, imparts unique photophysical and electronic properties, making it a valuable building block in the synthesis of functional materials, ligands for catalysis, and pharmaceutical intermediates.[1][2]

The solubility of a compound is a critical physicochemical parameter that governs its application in virtually every stage of chemical research and development. From the choice of solvent for a chemical reaction to the purification by crystallization and the formulation of a final product, a thorough understanding of a compound's solubility is paramount. For a molecule like this compound, its largely non-polar, aromatic structure suggests poor aqueous solubility but favorable solubility in organic solvents.[2] This guide will delve into the nuances of its interactions with various classes of organic solvents.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and physical properties. The key physicochemical parameters for this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃N | [1][3][4] |

| Molecular Weight | ~243.31 g/mol | [1][3][5] |

| Appearance | Crystalline solid | [2][5] |

| Melting Point | 204-207°C | [2][5] |

| Structure | Indole nucleus with a 2-naphthyl group at the C2 position | [5] |

The high melting point of this compound is indicative of strong intermolecular forces in the solid state, likely dominated by π-π stacking interactions between the aromatic rings of adjacent molecules.[5] Overcoming these lattice forces is a key energetic barrier that a solvent must surmount to dissolve the compound.

Predictive Solubility Profile based on "Like Dissolves Like"

The principle of "like dissolves like" serves as a foundational guide for predicting solubility.[6][7] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Given the predominantly non-polar, aromatic structure of this compound, its solubility in various organic solvents can be predicted as follows. The indole nitrogen does possess a hydrogen bond donor capability, which can contribute to interactions with polar aprotic and protic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents have high polarity and are excellent hydrogen bond acceptors, which can effectively solvate the N-H group of the indole moiety.[8] Their polarity will also aid in disrupting the crystal lattice. DMSO is reported to be a good solvent for this compound.[1] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the indole N-H.[8] However, their smaller non-polar portions may limit their ability to fully solvate the large, hydrophobic naphthyl group compared to polar aprotic solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic nature of these solvents can engage in favorable π-π stacking interactions with the indole and naphthalene rings of the solute. However, the lack of strong, specific interactions with the polar N-H group might limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and are effective at solvating a wide range of organic compounds. The overall non-polar character of this compound should allow for reasonable solubility.[8] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents are generally good for non-polar to moderately polar compounds. |

| Non-Polar Aliphatic | Hexanes, Heptane | Low to Insoluble | As highly non-polar solvents, hexanes are unlikely to effectively solvate the more polar indole portion of the molecule or overcome the crystal lattice energy.[8] |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[6] This protocol outlines the necessary steps for obtaining accurate and reproducible data for this compound.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring concentration at different time points until it plateaus).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

-

Self-Validating System and Best Practices

-

Purity of Compound: Ensure the purity of this compound is high, as impurities can affect solubility.

-

Solvent Purity: Use high-purity solvents to avoid any co-solvency effects.

-

Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.[9][10]

-

Equilibrium Confirmation: Confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).

-

Triplicate Measurements: Perform all experiments in at least triplicate to ensure the reproducibility of the results.

Data Presentation and Visualization

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents.

Table 3: Example Data Table for Experimental Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | Experimental Value | Calculated Value |

| DMF | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Diagrams

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Key Molecular Interactions Governing Solubility.

Conclusion

References

-

CHEM 2021. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Understanding the Chemical Properties and Uses of 2-(2-Naphthyl)-1H-indole. Retrieved from [Link]

-

Santa Ana College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indole. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Indole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 20230818 Indole Synthesis SI. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

FCT EMIS. (n.d.). Factors Affecting solubility curve. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Regular Article. Retrieved from [Link]

Sources

- 1. 23746-81-8(this compound) | Kuujia.com [kuujia.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C18H13N | CID 265232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound (23746-81-8) for sale [vulcanchem.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Indole Derivatives

Foreword: The Enduring Privileged Scaffold